

Application Note: Genome-Wide CRISPR-Cas9 Screen to Identify Ponatinib Resistance Genes

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Compound of Interest

Compound Name: Ponatinib

Cat. No.: B001185

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Introduction

Ponatinib is a potent pan-BCR-ABL tyrosine kinase inhibitor (TKI) effective against chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ALL), including cases with the T315I "gatekeeper" mutation that confers resistance to other TKIs.[1][2] However, acquired resistance to **ponatinib** remains a significant clinical challenge. Resistance mechanisms can be either BCR-ABL dependent, such as the development of compound mutations, or BCR-ABL independent, involving the activation of alternative survival pathways.[3][4][5] Identifying the genes and pathways that drive **ponatinib** resistance is crucial for developing effective combination therapies and overcoming treatment failure.

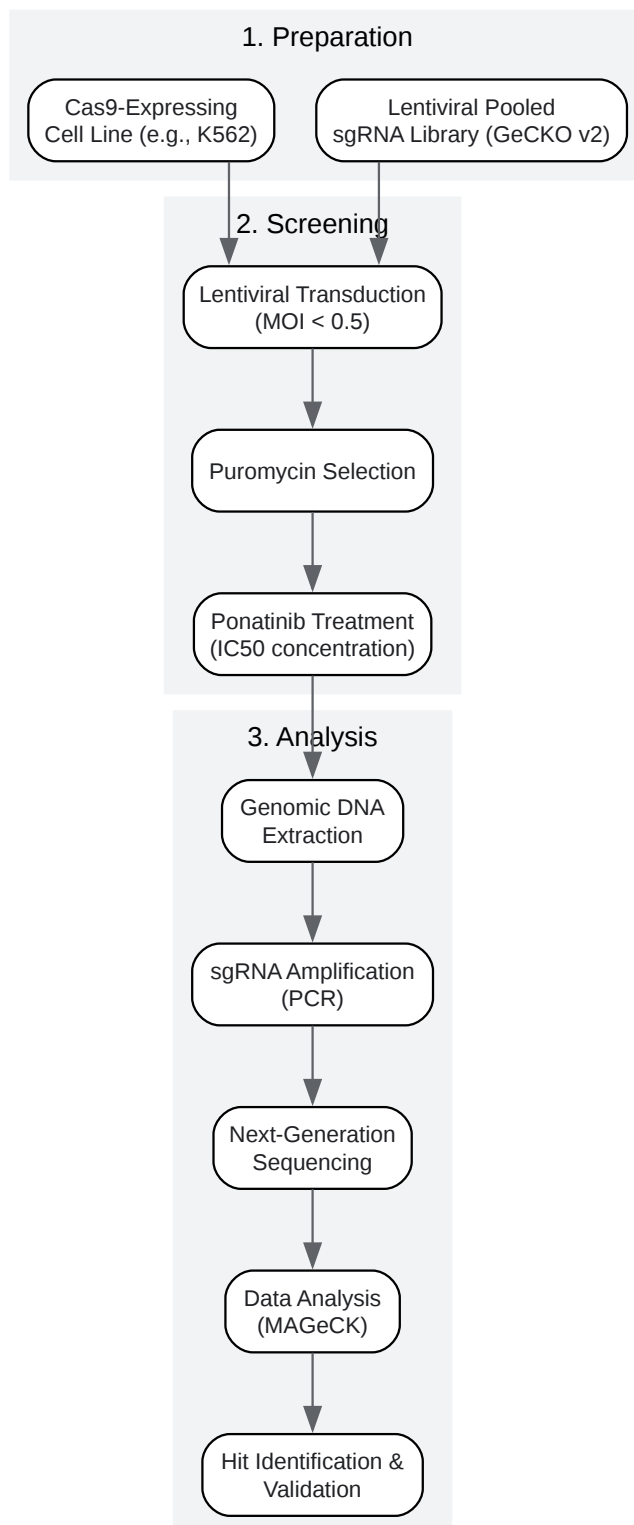
This application note provides a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen to systematically identify genes whose loss confers resistance to **ponatinib**. Such screens are powerful tools for unbiased discovery of novel drug resistance mechanisms.[6][7][8]

Experimental Overview

The experimental workflow involves transducing a Cas9-expressing cancer cell line with a pooled single-guide RNA (sgRNA) library targeting all genes in the human genome. The cell population is then treated with **ponatinib** to select for resistant cells. Deep sequencing of the

sgRNA sequences from the surviving cell population allows for the identification of genes whose knockout is enriched, thus pointing to their role in mediating **ponatinib**'s cytotoxic effects.

Experimental Workflow for Ponatinib Resistance CRISPR Screen



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Caption: A schematic overview of the CRISPR-Cas9 screening workflow.

Data Presentation: Hypothetical Ponatinib Resistance Screen Hits

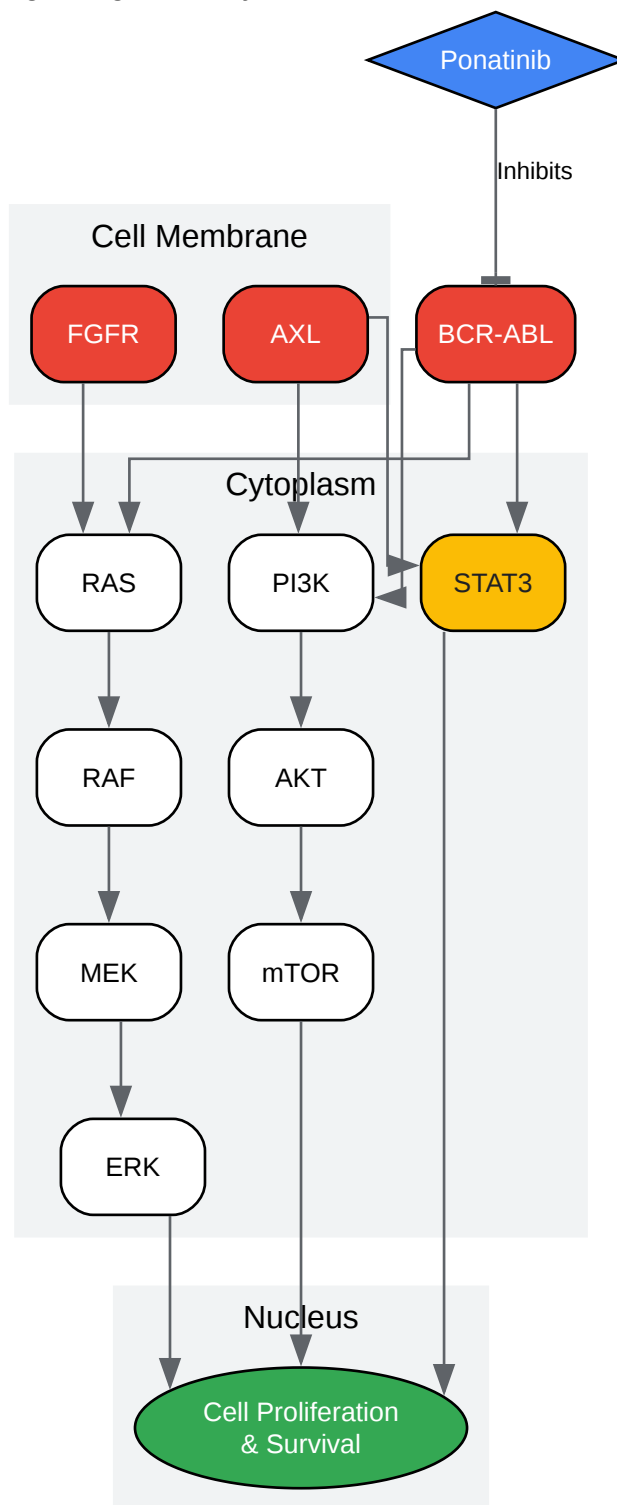
A genome-wide CRISPR screen for **ponatinib** resistance would likely identify genes involved in various cellular processes, including apoptosis, drug transport, and signaling pathways that can compensate for BCR-ABL inhibition. The following table presents a hypothetical list of top candidate genes, based on known mechanisms of TKI resistance.[\[3\]](#)[\[9\]](#)[\[10\]](#)

Gene	Description	Log2 Fold Change (Ponatinib vs. Control)	p-value
AXL	Receptor tyrosine kinase	5.8	1.2e-8
CBL	E3 ubiquitin-protein ligase	4.5	3.5e-7
SPRED2	Sprouty-related EVH1 domain-containing protein 2	4.2	9.1e-7
NF1	Neurofibromin 1	3.9	2.4e-6
LZTR1	Leucine-zipper-like transcriptional regulator 1	3.5	8.7e-6
BAX	BCL2-associated X protein	3.2	1.5e-5
BIM (BCL2L11)	BCL2-like 11	3.0	2.9e-5
TSC1	Tuberous sclerosis 1	2.8	5.6e-5

Signaling Pathways Implicated in Ponatinib Resistance

CRISPR screens can uncover entire pathways that contribute to drug resistance. For instance, loss of negative regulators of the RAS/MAPK and PI3K/AKT/mTOR pathways has been shown to confer resistance to TKIs.[10][11] AXL, a receptor tyrosine kinase, has also been identified as a driver of BCR-ABL-independent resistance to **ponatinib**. [3]

Signaling Pathways in Ponatinib Resistance

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